![molecular formula C19H16Cl2N2OS B2568526 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether CAS No. 339278-73-8](/img/structure/B2568526.png)
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is a complex organic compound with a unique structure that combines a dichlorobenzyl group, a methyl group, and a phenylsulfanyl group attached to a pyrimidinyl ether backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrimidinyl ether intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学研究应用
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
作用机制
The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzyl methyl ether: This compound shares a similar dichlorobenzyl group but differs in the presence of a methyl ether group instead of the pyrimidinyl ether backbone.
2,4-Dichlorobenzyl alcohol: This compound has a similar dichlorobenzyl group but lacks the additional methyl and phenylsulfanyl groups.
Uniqueness
2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-2-methyl-6-(phenylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-16(12-25-17-5-3-2-4-6-17)10-19(23-13)24-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZAASWUINCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2568444.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2568448.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)
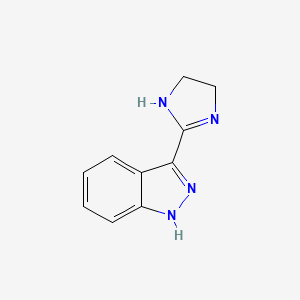
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)
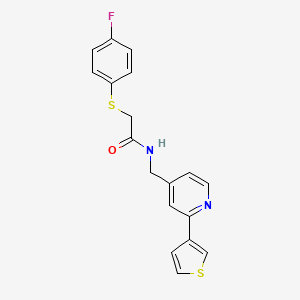
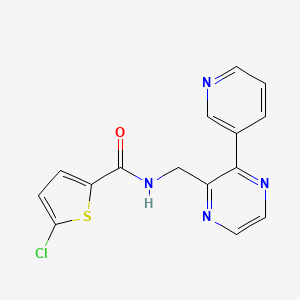
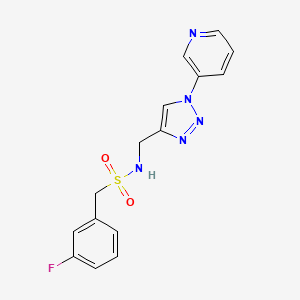
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2568458.png)
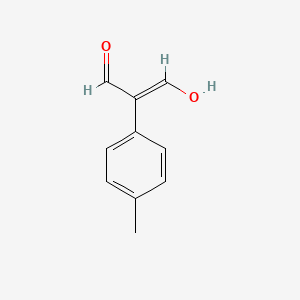
![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)

